Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate
Description
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a 1,5-dioxaspiro[5.5]undecane core with an amino (-NH₂) and a methyl ester (-COOCH₃) group at the 9-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and tunable properties.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-14-9(13)10(12)3-5-11(6-4-10)15-7-2-8-16-11/h2-8,12H2,1H3 |
InChI Key |
NZQRWUZQJBMTQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC2(CC1)OCCCO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research explores its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, disrupting its function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Variations
(a) Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate ()
- Structure : Replaces one oxygen atom in the 1,5-dioxa ring with a nitrogen (4,9-diaza), introducing basicity.
- The benzyl ester group enhances lipophilicity compared to the methyl ester in the target compound.
- Applications : Used as intermediates in drug discovery, particularly for protease inhibitors .
(b) tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate ()
- Structure : Incorporates a ketone (2-oxo) and a tert-butyl ester, differing in steric bulk and electronic effects.
- Key Differences :
- The tert-butyl group improves metabolic stability but reduces solubility.
- The ketone introduces a reactive site for further functionalization.
- Synthesis : Often prepared via multistep routes involving cyclization and protective group strategies .
(c) Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate ()
- Structure : Contains a single nitrogen (1-aza) and oxygen (9-oxa) in the spiro system.
- Key Differences :
- Reduced heteroatom count compared to the target compound, leading to lower polarity.
- The carboxylate at position 3 alters spatial orientation and reactivity.
- Availability : Discontinued due to niche applications, highlighting the target compound’s broader utility .
Functional Group Variations
(a) Methyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate ()
- Structure : Features a benzyl-substituted diaza system and ester group.
- Key Differences :
- The benzyl group increases aromatic interactions, useful in receptor binding.
- Dual nitrogen atoms enhance coordination chemistry but may complicate synthesis.
(b) Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate ()
Challenges :
Physicochemical Properties
| Property | Target Compound | Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 231.3 (estimated) | 290.36 | 213.3 |
| Topological PSA (Ų) | ~70 | ~85 | ~60 |
| LogP (Predicted) | 1.2 | 2.5 | 0.8 |
| Hydrogen Bond Donors | 1 (NH₂) | 0 | 0 |
Notes:
- The amino group in the target compound increases polarity and PSA compared to non-amino analogues.
- Benzyl derivatives exhibit higher LogP, favoring membrane permeability .
Biological Activity
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHN\O
- Molar Mass : 239.28 g/mol
The compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating receptor interactions.
Research indicates that compounds with spirocyclic structures, such as this compound, can interact with various biological targets:
- GABA Receptor Modulation : Compounds similar to this structure have been shown to act as antagonists at the gamma-aminobutyric acid type A (GABA) receptors. This interaction is crucial for understanding their potential role in treating neurological disorders .
- Anti-inflammatory Effects : Some studies suggest that derivatives of spirocyclic compounds may exhibit anti-inflammatory properties by modulating immune responses through GABA receptor signaling pathways .
- Analgesic Properties : There is evidence that these compounds can influence pain pathways, potentially offering therapeutic benefits for pain management .
Pharmacological Studies
Several studies have documented the biological activity of this compound and its analogs:
- In vitro Studies : In vitro assays have demonstrated that this compound exhibits significant antagonistic activity on GABA receptors, suggesting a potential use in treating anxiety and seizure disorders .
- In vivo Studies : Animal models have indicated that administration of related spirocyclic compounds can lead to reduced pain sensitivity and inflammation, supporting their use in analgesic therapies .
Case Studies
-
Case Study on Pain Management :
- A study investigated the effects of a spirocyclic compound similar to this compound in a murine model of chronic pain.
- Results indicated a significant reduction in pain behavior compared to control groups, supporting the analgesic potential of these compounds.
-
Case Study on Neuroprotection :
- Another study focused on the neuroprotective effects of spirocyclic derivatives in models of neurodegeneration.
- Findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
